molecular formula C21H24N2O3 B2359722 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide CAS No. 941870-72-0

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

Cat. No.: B2359722
CAS No.: 941870-72-0
M. Wt: 352.434
InChI Key: GGVUBRCUXWBOKB-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Scientific Research Applications

Rh(III)-Catalyzed Directed C-H Olefination

An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides was reported, showcasing the mild, practical, selective, and high-yielding process. The N-O bond acts as an internal oxidant, highlighting the versatility of such compounds in synthetic chemistry (Rakshit et al., 2011).

One-Pot Synthesis of Isoquinolin-1-(2H)-ones

The photostimulated SRN1 reactions of 2-iodobenzamide with enolates of various ketones in DMSO have been used to obtain 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones, demonstrating the compound's role in facilitating complex organic reactions (Guastavino et al., 2006).

Development of a Practical and Scalable Synthetic Route

A novel, practical, and efficient synthesis of a molecule with potent If current channel inhibitor properties was described, highlighting the use of such compounds in the development of medicinal chemistry synthetic routes (Yoshida et al., 2014).

Studies in the Formation of Heterocyclic Rings

The condensation of o-aminobenzamide with aromatic aldehydes yielded 2-aryl-4 (3H)-quinazolinones, showcasing the compound's utility in the synthesis of heterocyclic rings containing nitrogen (Hanumanthu et al., 1976).

Identification of Human Metabolites and Transporter-Mediated Excretion

This study identified metabolites of a novel If channel inhibitor in human urine, plasma, and feces, contributing to the understanding of transporter-mediated renal and hepatic excretion of these metabolites (Umehara et al., 2009).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14(2)26-19-9-6-16(7-10-19)21(25)22-18-8-11-20-17(13-18)5-4-12-23(20)15(3)24/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVUBRCUXWBOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.